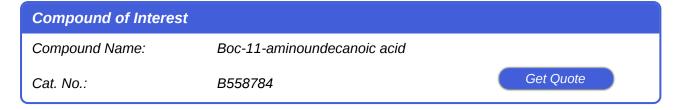


Application Notes and Protocols: Activating the Carboxylic Acid of Boc-11-aminoundecanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

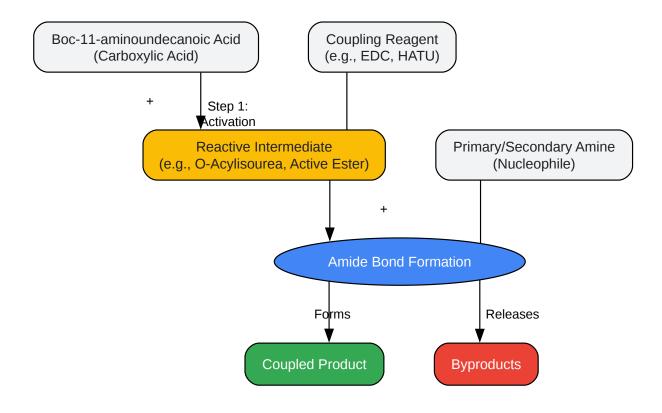
Introduction

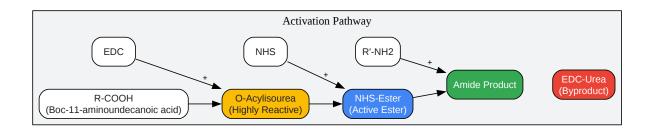
Boc-11-aminoundecanoic acid is a valuable bifunctional molecule commonly utilized in peptide synthesis, drug development, and particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, allowing for sequential and controlled conjugation.[3] [4] Activation of the carboxylic acid group is the critical first step for coupling this linker to an amine-containing molecule (e.g., a protein ligand or a peptide) to form a stable amide bond.[1] [4] This document provides a detailed guide to the common conditions for activating the carboxylic acid of Boc-11-aminoundecanoic acid, complete with comparative data and step-by-step protocols.

General Workflow for Carboxylic Acid Activation

The activation process transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This is typically achieved by using a coupling reagent to form a reactive intermediate.







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